3-Bromo-6-chloro-2-fluorophenol
Overview
Description
3-Bromo-6-chloro-2-fluorophenol is an organic compound with the molecular formula C6H3BrClFO. It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring along with a hydroxyl group. This compound is used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-6-chloro-2-fluorophenol are currently unknown . The compound’s structure, which includes a phenolic hydroxyl group (OH) attached to a benzene ring with three substituents: bromine (Br), chlorine (Cl), and fluorine (F), suggests it may interact with a variety of biological targets.
Mode of Action
The presence of halogen atoms (br, cl) in its structure suggests that it could undergo substitution reactions, where these atoms are replaced by other nucleophiles under appropriate reaction conditions. Additionally, the electron-withdrawing nature of the halogens might activate the aromatic ring for nucleophilic aromatic substitution reactions.
Pharmacokinetics
Action Environment
The action of this compound can be influenced by various environmental factors . For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, its action could be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-fluorophenol typically involves the halogenation of phenol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine) can be replaced by other nucleophiles under appropriate reaction conditions.
Aromatic Nucleophilic Substitution: The electron-withdrawing nature of the halogens activates the aromatic ring for nucleophilic aromatic substitution reactions.
Condensation Reactions: The phenolic hydroxyl group can participate in condensation reactions with various electrophiles to form new carbon-carbon or carbon-oxygen bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide or ethanol.
Aromatic Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in aprotic solvents such as dimethylformamide.
Condensation Reactions: Electrophiles like aldehydes or ketones in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogen-free phenols, while condensation reactions can produce complex aromatic compounds with extended conjugation.
Scientific Research Applications
3-Bromo-6-chloro-2-fluorophenol is utilized extensively in scientific research due to its unique chemical properties. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chloro-6-fluorophenol: Similar in structure but with different positional isomerism.
3-Bromo-6-chloro-2-fluorophenylmethanol: Contains an additional methanol group, altering its chemical properties and reactivity.
Uniqueness
3-Bromo-6-chloro-2-fluorophenol is unique due to its specific arrangement of halogen atoms and the phenolic hydroxyl group. This configuration imparts distinct electronic and steric effects, influencing its reactivity and interaction with other molecules. Its ability to undergo a wide range of chemical reactions and form stable complexes with biological targets makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-bromo-6-chloro-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKQZAWRLMLCRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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